molecular formula C15H14F3N3O3 B3015291 4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine CAS No. 2380144-85-2

4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

Cat. No.: B3015291
CAS No.: 2380144-85-2
M. Wt: 341.29
InChI Key: YDLVOQWCJDDULF-UHFFFAOYSA-N
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Description

4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an azetidine ring, and a trifluoromethyl-substituted pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the azetidine moiety, and finally, the attachment of the trifluoromethyl-substituted pyridine ring. Key reagents and conditions used in these steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and azetidine rings can interact with active sites of enzymes, while the trifluoromethyl group can enhance binding affinity and selectivity . The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is unique due to its combination of an oxazole ring, an azetidine ring, and a trifluoromethyl-substituted pyridine ring. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3/c1-8-13(9(2)24-20-8)14(22)21-6-11(7-21)23-10-3-4-19-12(5-10)15(16,17)18/h3-5,11H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLVOQWCJDDULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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